molecular formula C21H26N2O2S B12276798 N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide

N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Katalognummer: B12276798
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: AHOOGJPTBSVTDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves the reaction of 1-(diphenylmethyl)piperidine with cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific structure, which combines the piperidine moiety with a cyclopropanesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .

Eigenschaften

Molekularformel

C21H26N2O2S

Molekulargewicht

370.5 g/mol

IUPAC-Name

N-(1-benzhydrylpiperidin-4-yl)cyclopropanesulfonamide

InChI

InChI=1S/C21H26N2O2S/c24-26(25,20-11-12-20)22-19-13-15-23(16-14-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-22H,11-16H2

InChI-Schlüssel

AHOOGJPTBSVTDQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.